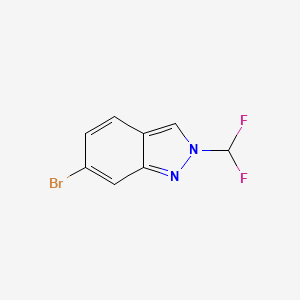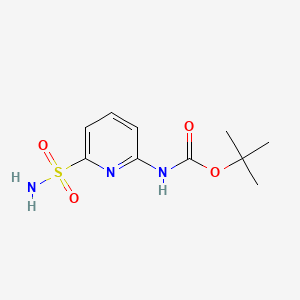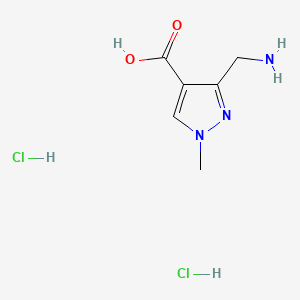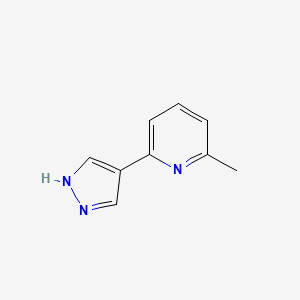
2-methyl-6-(1H-pyrazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse chemical and biological properties. The presence of both pyridine and pyrazole rings in its structure makes it a valuable scaffold in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack cyclization-formylation of hydrazones derived from acetophenones and 2-hydrazinylpyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
2-methyl-6-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding alcohols or amines .
科学的研究の応用
2-methyl-6-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties
作用機序
The mechanism of action of 2-methyl-6-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in electron transfer processes, influencing redox reactions in biological systems .
類似化合物との比較
Similar Compounds
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-(1-methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole
Uniqueness
2-methyl-6-(1H-pyrazol-4-yl)pyridine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in chemical synthesis and biological applications, making it a valuable compound in various fields of research .
特性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC名 |
2-methyl-6-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-7-3-2-4-9(12-7)8-5-10-11-6-8/h2-6H,1H3,(H,10,11) |
InChIキー |
LLQYJCJFDUYSHC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


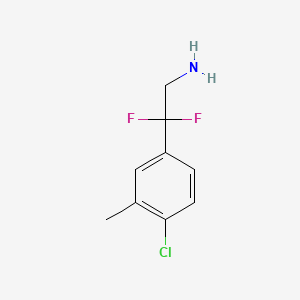
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
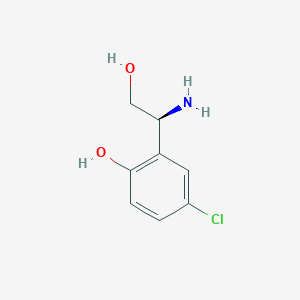
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
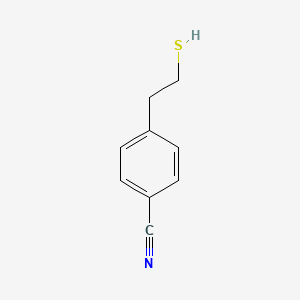
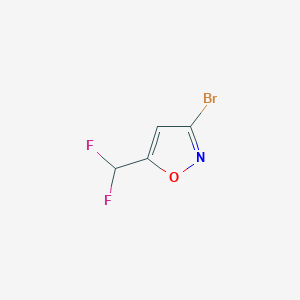
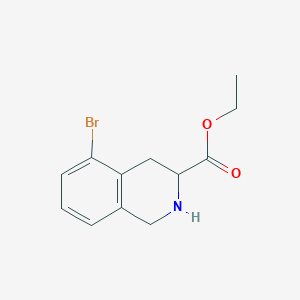

![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
